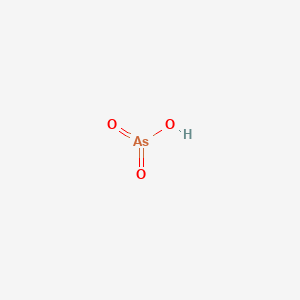
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one, also known as FPhC, is a flavonoid compound that has gained attention in the scientific community due to its potential therapeutic applications. FPhC is a synthetic compound that is derived from natural flavonoids found in plants, such as quercetin and rutin.
作用機序
The mechanism of action of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell growth and survival. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is a key pathway involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to activate the Nrf2 pathway, which is a key pathway involved in the antioxidant defense system.
生化学的および生理学的効果
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its pharmacokinetics and pharmacodynamics in vivo, as well as its toxicity profile. Additionally, studies on the structure-activity relationship of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one may lead to the development of more potent and selective analogs.
合成法
The synthesis of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one involves the condensation of 2-hydroxyacetophenone with 2-phenylethanol using a catalyst such as p-toluenesulfonic acid. This is followed by the reaction of the resulting intermediate with 2-furoic acid in the presence of a base such as potassium carbonate. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disease research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
特性
製品名 |
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one |
|---|---|
分子式 |
C21H16O4 |
分子量 |
332.3 g/mol |
IUPAC名 |
2-(furan-2-yl)-3-(2-phenylethoxy)chromen-4-one |
InChI |
InChI=1S/C21H16O4/c22-19-16-9-4-5-10-17(16)25-20(18-11-6-13-23-18)21(19)24-14-12-15-7-2-1-3-8-15/h1-11,13H,12,14H2 |
InChIキー |
RTSHGBHCPGAISX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
正規SMILES |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)



![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)